molecular formula C16H13NO B078078 1-benzyl-1H-indole-3-carbaldehyde CAS No. 10511-51-0

1-benzyl-1H-indole-3-carbaldehyde

Cat. No.: B078078
CAS No.: 10511-51-0
M. Wt: 235.28 g/mol
InChI Key: OXCITQLDOUGVRZ-UHFFFAOYSA-N
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Description

1-benzyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95434. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Singh et al. (2017) explored the synthesis of palladacycles with indole core, including 1-benzyl-1H-indole-3-carbaldehyde derivatives. These complexes were found to be efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

  • Bourlot et al. (1994) conducted a study on the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes, including this compound, to produce corresponding dihydro-3H-indol-3-ones (Bourlot, Desarbre, & Mérour, 1994).

  • Ali, Halim, and Ng (2005) described the molecular structure of 5-bromo-1H-indole-3-carbaldehyde benzoylhydrazone, which is structurally related to this compound. This study provides insights into the potential applications in crystallography and molecular design (Ali, Halim, & Ng, 2005).

  • Kothandaraman et al. (2011) reported a gold-catalyzed cycloisomerization process to prepare 1H-indole-2-carbaldehydes, which is relevant for the synthesis of compounds like this compound (Kothandaraman, Mothe, Toh, & Chan, 2011).

  • Anwar et al. (2023) developed a method for synthesizing indole-3-substituted-2-benzimidazoles, starting from compounds like 1H-indole-3-carbaldehyde. These novel indole-derived benzimidazoles showed potential as anticancer agents (Anwar, Basha, Reddy, Settipalli, Prasad, Kumar, Basha, Aruna, & Mulakayala, 2023).

Mechanism of Action

Target of Action

1-Benzyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used as reactants in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. It acts as a reactant in various reactions, leading to the formation of biologically active structures . Its inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Biochemical Pathways

This compound is involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Result of Action

The result of the action of this compound is the generation of biologically active structures, including inhibitors of the C-terminal domain of RNA polymerase II and inhibitors of Bcl-2 family of proteins . These structures have potential therapeutic applications in various disease conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of multicomponent reactions in which it participates can be affected by factors such as temperature, pH, and the presence of catalysts . Furthermore, its stability and efficacy can be influenced by storage conditions .

Properties

IUPAC Name

1-benzylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCITQLDOUGVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294242
Record name 1-benzyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10511-51-0
Record name 10511-51-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95434
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzylindole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a solution of 1H-indole-3-carbaldehyde (25.0g, 172 mmol) in tetrahydrofuran (500 mL) cooled to 0° C. with an ice-bath and under an inert atmosphere was slowly added sodium hydride (4.96 g, 207 mmol), such that the temperature of the mixture remained less that 5° C. After complete addition, the mixture was allowed to stir at 0° C. for 15 minutes. To the mixture was added benzyl bromide (35.4 g, 207 mmol). The ice bath was removed and the mixture was allowed to warm to room temperature over 1.5 hours. The mixture was then partitioned between brine and ethyl acetate. The layers were separated and the aqueous layer was extracted with two additional portions of ethyl acetate. The combined organics were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting red solids were dissolved in methylene chloride and the solution was filtered through a plug of silica gel. The filtrate was concentrated under reduced pressure until a precipitate began to form. The product was crystallized out of the solution by the addition of an eight-fold volume of hexane. The red-tinted solid was isolated by vacuum filtration, and the process was repeated one additional time to give 1-benzyl-1H-indole-3-carbaldehyde (38.8 g, 96%) as an off-white powder. 1H NMR (400 MHz, CDCl3); δ 9.98 (s, 1H), 8.32 (m, 1H), 7.71 (s, 1H), 7.34 (m, 6H), 7.18 (m, 2H), 5.36 (s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step Two
Quantity
35.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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